molecular formula C16H16N2O2S B11168938 N-(2-carbamoylphenyl)-2-(ethylsulfanyl)benzamide

N-(2-carbamoylphenyl)-2-(ethylsulfanyl)benzamide

Cat. No.: B11168938
M. Wt: 300.4 g/mol
InChI Key: XOPJBQUPCRNZKU-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a carbamoyl group attached to a phenyl ring and an ethylsulfanyl group attached to another benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(ethylsulfanyl)benzamide typically involves the reaction of 2-aminobenzamide with an appropriate ethylsulfanyl benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or nitro compounds can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(2-carbamoylphenyl)-2-(ethylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites of enzymes, while the ethylsulfanyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylphenyl)-2-(methylsulfanyl)benzamide
  • N-(2-carbamoylphenyl)-2-(propylsulfanyl)benzamide
  • N-(2-carbamoylphenyl)-2-(butylsulfanyl)benzamide

Uniqueness

N-(2-carbamoylphenyl)-2-(ethylsulfanyl)benzamide is unique due to the specific combination of the carbamoyl and ethylsulfanyl groups, which confer distinct chemical and biological properties. Compared to its analogs with different alkylsulfanyl groups, it may exhibit different reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]benzamide

InChI

InChI=1S/C16H16N2O2S/c1-2-21-14-10-6-4-8-12(14)16(20)18-13-9-5-3-7-11(13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20)

InChI Key

XOPJBQUPCRNZKU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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